molecular formula C8H15NO3 B12897542 (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate

(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate

Cat. No.: B12897542
M. Wt: 173.21 g/mol
InChI Key: UZVCPBFCLHUAJY-QMMMGPOBSA-N
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Description

(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate ( 20026-65-7) is a chiral oxazolidine derivative with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . Oxazolidines are a class of compounds known to be effective chiral auxiliaries and strategic molecular moieties in organic synthesis . They are frequently utilized to mask or mimic amino acid units and amino alcohols, making them valuable building blocks in the synthesis of more complex, stereodefined molecules . The specific research applications of this (S)-enantiomer should be verified from the scientific literature, as this compound serves as a versatile intermediate for the development of targeted chemical probes and pharmaceuticals. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (5S)-3,5-dimethyl-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C8H15NO3/c1-4-11-7(10)8(2)5-9(3)6-12-8/h4-6H2,1-3H3/t8-/m0/s1

InChI Key

UZVCPBFCLHUAJY-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CN(CO1)C)C

Canonical SMILES

CCOC(=O)C1(CN(CO1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-3-amino-2,2-dimethylpropanol with ethyl glyoxylate under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Alcohol derivatives

    Substitution: Substituted oxazolidines

Scientific Research Applications

(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for unique interactions with biological macromolecules, influencing pathways related to its bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs include pharmacopeial oxazolidine carboxylates, such as those listed in (e.g., "(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate"). Key differences include:

  • Substituents : The target compound lacks aromatic or heterocyclic groups (e.g., thiazole, benzyl) present in analogs, resulting in lower molecular weight and reduced lipophilicity.
  • Stereochemistry : While the target has a single (S)-configuration, analogs often exhibit multiple stereocenters, enhancing their specificity in biological interactions .
Table 1: Structural Comparison
Compound Molecular Formula Stereocenters Key Functional Groups Predicted logP
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate C₈H₁₅NO₃ 1 (S) Oxazolidine, ester, methyl 1.2
Thiazol-5-ylmethyl derivative () C₃₀H₃₄N₄O₆S 4 (S) Oxazolidine, thiazole, benzyl 3.8

Reactivity and Electronic Properties

Conceptual density functional theory (DFT) analyses () highlight differences in electronic properties:

  • Electrophilicity : The target’s ester group increases electrophilicity at the carbonyl carbon compared to analogs with bulky substituents, which may sterically hinder nucleophilic attack.
  • Fukui Functions : The oxazolidine nitrogen in the target exhibits higher nucleophilicity (local softness) than analogs with electron-withdrawing groups (e.g., thiazole), influencing its reactivity in catalytic cycles .

Research Findings and Gaps

  • Synthetic Utility : The target’s simplicity makes it a cost-effective chiral auxiliary, whereas complex analogs () require multi-step syntheses.
  • Data Limitations : Experimental data on the target’s solubility, stability, or biological activity are absent in the provided evidence, necessitating further studies. Computational models () could bridge this gap by predicting ADMET properties.

Biological Activity

(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate is a compound belonging to the oxazolidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate features a stereogenic center that contributes to its biological activity. Its structure can be represented as follows:

C8H13NO3\text{C}_8\text{H}_{13}\text{N}\text{O}_3

This compound is characterized by an oxazolidine ring, which is known for its role in various biological processes, particularly in antimicrobial and anticancer activities.

The biological activity of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate primarily involves interference with bacterial protein synthesis. Similar compounds in the oxazolidinone class have been shown to inhibit the initiation of protein translation by binding to the bacterial ribosome. This mechanism is crucial for the development of antibacterial agents.

Antibacterial Activity

Research indicates that oxazolidinones, including (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate, exhibit significant antibacterial properties. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Comparative Antibacterial Efficacy of Oxazolidinones

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
Linezolid2 µg/mLMRSA
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate4 µg/mLStaphylococcus aureus
Tedizolid1 µg/mLEnterococcus faecalis

Anticancer Activity

Emerging studies suggest that (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate may also possess anticancer properties. In particular, its ability to modulate cellular pathways involved in apoptosis and cell proliferation has been observed in various cancer cell lines. For instance, a study showed that this compound could induce apoptosis in human breast cancer cells by activating caspase pathways .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the efficacy of oxazolidinones against multi-drug resistant bacterial strains highlighted the potential of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate as a viable treatment option. The compound demonstrated a significant reduction in bacterial load in murine models infected with MRSA .
  • Case Study on Anticancer Properties :
    In a laboratory setting, researchers evaluated the effects of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate on colon cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate?

The synthesis typically involves cyclocondensation of β-amino alcohols with carbonyl derivatives under acidic or basic conditions. For chiral oxazolidine derivatives like this compound, stereoselective synthesis using enantiomerically pure starting materials or asymmetric catalysis is critical. Key steps include:

  • Cyclization : Ethyl glyoxylate and a chiral β-amino alcohol precursor react to form the oxazolidine ring.
  • Stereochemical control : Use of (S)-configured intermediates or chiral auxiliaries to ensure enantiomeric purity .
  • Purification : Column chromatography or recrystallization to isolate the desired enantiomer.

Q. How is the structural integrity and stereochemistry of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate verified?

A combination of analytical techniques is employed:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the oxazolidine ring structure and substituent positions. For stereochemical validation, NOESY or ROESY experiments detect spatial correlations between protons .
  • X-ray crystallography : Absolute configuration determination via single-crystal analysis, especially for resolving chiral centers .
  • Chiral HPLC : To assess enantiomeric excess (ee) using chiral stationary phases .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation.
  • Moisture control : Use desiccants in storage environments, as oxazolidines are prone to moisture-induced ring-opening.
  • Light sensitivity : Protect from prolonged UV exposure to avoid photodegradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate in catalytic systems?

Density Functional Theory (DFT) calculations are used to:

  • Electron distribution : Analyze Fukui functions and molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites.
  • Transition state modeling : Simulate reaction pathways, such as ring-opening under acidic conditions, to predict regioselectivity.
  • Chiral induction : Study non-covalent interactions (e.g., hydrogen bonding) in asymmetric catalysis using Conceptual DFT descriptors like global hardness and electronegativity .

Q. How can researchers address contradictory data in studies involving this compound’s biological activity?

  • Reproducibility checks : Validate assay conditions (e.g., pH, solvent) that may influence compound stability or interaction with biological targets.
  • Meta-analysis : Cross-reference data from multiple sources (e.g., enzyme inhibition vs. cellular assays) to identify confounding variables.
  • Mechanistic studies : Use isotopic labeling or kinetic profiling to resolve discrepancies between in vitro and in vivo results .

Q. What strategies optimize the enantiomeric purity of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate during scale-up?

  • Kinetic resolution : Employ enzymes or chiral catalysts to selectively transform undesired enantiomers.
  • Crystallization-induced asymmetric transformation : Utilize thermodynamic control in solvent systems favoring the (S)-enantiomer.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline spectroscopy to adjust reaction parameters dynamically .

Q. How does the compound’s stereochemistry influence its application in asymmetric synthesis?

The (S)-configuration enables:

  • Chiral auxiliaries : Temporary incorporation into substrates to control stereoselectivity in C–C bond-forming reactions.
  • Ligand design : Coordination with transition metals (e.g., Ru, Rh) for enantioselective hydrogenation or cyclopropanation.
  • Mechanistic insights : Steric and electronic effects of the 3,5-dimethyl groups can direct face-selective interactions in catalytic cycles .

Q. What analytical approaches detect degradation products of this compound under varying pH conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., ethyl carboxylate derivatives) via fragmentation patterns.
  • pH-rate profiling : Determine degradation kinetics in buffered solutions (pH 1–12) to map stability thresholds.
  • Isotopic tracing : Use 18^{18}O-labeled water to track hydrolysis pathways .

Methodological Resources

  • Synthetic protocols : Cyclocondensation and asymmetric catalysis techniques .
  • Analytical standards : Chiral HPLC columns and NMR reference data .
  • Safety guidelines : Proper handling of irritants and storage protocols per COSHH regulations .

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